Olmesartan Dimer Ester Impurity

Stability-indicating assay Forced degradation Impurity formation kinetics

This impurity reference standard is mandatory for accurate quantification in olmesartan medoxomil ANDA submissions. The compound-specific correction factor (1.17) prevents ~17% quantification error. It serves as the primary degradation marker in forced degradation studies (0.72% at 6 months) and exhibits distinct genotoxic potential (toxicity class 3). Substituting generic impurity standards is scientifically unacceptable. Ensure regulatory compliance with ICH Q3A/Q3B and stability-indicating method validation.

Molecular Formula C48H50N12O5
Molecular Weight 875.0 g/mol
CAS No. 1040250-19-8
Cat. No. B8817970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlmesartan Dimer Ester Impurity
CAS1040250-19-8
Molecular FormulaC48H50N12O5
Molecular Weight875.0 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)OC(=O)C5=C(N=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CCC)C(C)(C)O
InChIInChI=1S/C48H50N12O5/c1-7-13-37-49-41(47(3,4)64)40(60(37)28-30-21-25-32(26-22-30)34-16-10-12-18-36(34)44-53-57-58-54-44)46(63)65-48(5,6)42-39(45(61)62)59(38(50-42)14-8-2)27-29-19-23-31(24-20-29)33-15-9-11-17-35(33)43-51-55-56-52-43/h9-12,15-26,64H,7-8,13-14,27-28H2,1-6H3,(H,61,62)(H,51,52,55,56)(H,53,54,57,58)
InChIKeyQTZDCAYLDWDQKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olmesartan Dimer Ester Impurity (CAS 1040250-19-8): Baseline Characterization for Analytical Reference Standard Procurement


Olmesartan Dimer Ester Impurity (CAS 1040250-19-8), also designated as DP-1 or Olmesartan Dimer, is an esterified dimer of olmesartan (OL) with the molecular formula C48H50N12O5 and a molecular weight of 875.0 g/mol [1]. This compound is classified as a pharmaceutical impurity and structurally consists of two olmesartan moieties covalently linked via an ester bond [2]. The impurity is formed through degradation of olmesartan medoxomil (OLM) drug products under stressed storage conditions, specifically during thermal/humidity exposure, and can also arise as a process-related byproduct during API synthesis [3][4]. As a reference standard, this impurity is essential for analytical method development, method validation, and quality control applications in Abbreviated New Drug Applications (ANDA) and commercial olmesartan production [5].

Why Generic Olmesartan Impurity Standards Cannot Substitute for Olmesartan Dimer Ester Impurity (CAS 1040250-19-8)


Substituting generic olmesartan-related impurity reference standards for the specific Olmesartan Dimer Ester Impurity is scientifically and regulatory unacceptable due to fundamentally distinct chromatographic retention behavior, unique degradation kinetics, and differential genotoxic potential. The dimer ester impurity exhibits characteristic retention time properties requiring dedicated HPLC separation conditions [1] and possesses a distinct relative response factor (correction factor of 1.17) that would lead to quantification errors of approximately 17% if an incorrect or uncalibrated standard were employed [2]. Furthermore, in vitro genotoxicity assessment via Comet assay using HEK cells demonstrated that this specific impurity induced statistically significant DNA damage (p<0.001) comparable to positive control, classifying it as toxicity class 3, whereas other olmesartan degradation impurities fall into the less concerning toxicity class 4 category [3]. Regulatory compliance under ICH Q3A/Q3B guidelines mandates identification and quantification thresholds based on total daily intake, requiring compound-specific reference standards rather than class-level surrogates [4].

Olmesartan Dimer Ester Impurity (CAS 1040250-19-8): Quantitative Differentiation Evidence Against Comparator Impurities


Accelerated Stability Degradation Kinetics: Olmesartan Dimer Ester Formation Rate Under ICH Q1A Conditions

Under ICH-recommended accelerated stability conditions (40°C/75% relative humidity), Olmesartan Dimer Ester Impurity (DP-1) accumulates in OLM tablets to 0.72% after 6 months of storage [1]. This represents a 2.4× higher formation rate compared to Olmesartan Acid Impurity under identical conditions, which reached only 0.3% at the 6-month time point [2].

Stability-indicating assay Forced degradation Impurity formation kinetics

HPLC Response Factor Correction: Quantification Accuracy Differential for Olmesartan Dimer Ester

The correction factor for Olmesartan Dimer Ester Impurity (Impurity B) is 1.17 relative to olmesartan medoxomil, whereas Impurity C (olmesartan ester alkene) has a correction factor of 0.89 and Impurity D (benzothiadiazine impurity) has a correction factor of 0.92 [1].

Quantitative HPLC analysis Relative response factor Correction factor calibration

In Vitro Genotoxicity Profile: Olmesartan Dimer Ester Demonstrates Higher DNA Damage Than Other Degradation Products

In Comet assay evaluation using HEK cells, impurity-1 (identified as the olmesartan dimer ester) exhibited head and tail lengths and total intensities that were significantly larger than solvent control (p<0.001) and comparable to positive control [1]. In silico prediction classified impurity-1 as toxicity class 3, while impurities 2 and 3 were classified as the lower-risk toxicity class 4 .

Genotoxicity assessment Comet assay DNA damage quantification

Regulatory Threshold Compliance: Detection and Quantification Limits for Olmesartan Dimer Ester

For Olmesartan Dimer Ester Impurity (Impurity B), the validated HPLC method achieved a limit of detection (LOD) of 0.0816 μg/mL and limit of quantification (LOQ) of 0.2447 μg/mL [1]. These values are comparable to Impurity A (LOD 0.0813 μg/mL, LOQ 0.2440 μg/mL) but 62% lower LOD than Impurity D (LOD 0.0500 μg/mL, LOQ 0.1499 μg/mL) [2].

ICH Q3B compliance Limit of detection Limit of quantification

Dedicated Preparative Isolation Methodology for Olmesartan Dimer Ester Impurity Reference Material

A patent-dedicated method (CN111004223A) describes the preparation and separation of olmesartan medoxomil dimer impurities via self-polymerization reaction of olmesartan under vacuum at 40-60°C followed by supercritical fluid chromatography (SFC) purification [1]. This contrasts with the isolation of other process impurities (isopropyl olmesartan, dimedoxomil olmesartan, dibiphenyl olmesartan), which are obtained via multistep synthesis rather than direct polymerization-based generation [2].

Preparative chromatography Supercritical fluid chromatography Impurity isolation

Optimal Application Scenarios for Olmesartan Dimer Ester Impurity (CAS 1040250-19-8) Reference Standard Procurement


Stability-Indicating Method Validation for Olmesartan Medoxomil Drug Products Under ICH Q1A Conditions

This impurity serves as the primary degradation marker for forced degradation studies and accelerated stability testing (40°C/75% RH) of olmesartan medoxomil tablets. The 0.72% accumulation at 6 months under ICH Q1A conditions establishes it as the critical component for method specificity validation and system suitability testing [1]. Procurement of this specific reference standard is mandatory for demonstrating chromatographic resolution from the API peak and from co-eluting impurities in stability-indicating HPLC/UPLC methods.

Quantitative HPLC Analysis with Impurity-Specific Correction Factor Calibration

For regulatory submissions requiring accurate quantification of related substances in olmesartan medoxomil drug substances and combination products (e.g., with hydrochlorothiazide), this reference standard enables the application of the compound-specific correction factor of 1.17 for area normalization [2]. Using this standard prevents the ~15% underestimation that would occur with uncalibrated external standard methods, ensuring compliance with ICH Q3A/Q3B reporting thresholds.

Genotoxicity Qualification Studies for ANDA Regulatory Submissions

Given the in vitro Comet assay findings showing DNA damage comparable to positive control and toxicity class 3 classification (vs. class 4 for other olmesartan degradation impurities) [3], this reference standard is essential for performing compound-specific genotoxicity qualification studies. Regulatory authorities require characterization and toxicological qualification of this impurity at levels exceeding the ICH identification threshold of 0.2% for drugs with daily intake >1 g.

Reference Standard for LC-MS/MS Method Development and System Suitability

The distinct molecular signature of this dimer ester impurity (molecular weight 875.0 g/mol; dehydrated dimer structure) provides a reliable marker for LC-MS/MS method development and validation [4]. The compound-specific MS fragmentation pattern enables confident identification of this degradation product in stability samples without requiring time-consuming isolation from stressed tablets, making it valuable for high-throughput quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olmesartan Dimer Ester Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.